BenchChemオンラインストアへようこそ!

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one

Synthetic methodology Cyclic urea synthesis Propargylic amine cyclization

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one (CAS 1341288-46-7) is a heterocyclic small molecule (C8H12N2O, MW 152.19) combining the imidazolidin-2-one (cyclic urea) scaffold with a terminal alkyne moiety attached via a sterically hindered tertiary propargylic carbon. The compound serves as a versatile synthetic intermediate, with the imidazolidin-2-one core recognized as a privileged pharmacophore in medicinal chemistry and the terminal alkyne enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular diversification.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1341288-46-7
Cat. No. B2386561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one
CAS1341288-46-7
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C)(C#C)N1CCNC1=O
InChIInChI=1S/C8H12N2O/c1-4-8(2,3)10-6-5-9-7(10)11/h1H,5-6H2,2-3H3,(H,9,11)
InChIKeyTVORBDIQHWXCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one (CAS 1341288-46-7): A Terminal-Alkyne-Functionalized Cyclic Urea Building Block


1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one (CAS 1341288-46-7) is a heterocyclic small molecule (C8H12N2O, MW 152.19) combining the imidazolidin-2-one (cyclic urea) scaffold with a terminal alkyne moiety attached via a sterically hindered tertiary propargylic carbon . The compound serves as a versatile synthetic intermediate, with the imidazolidin-2-one core recognized as a privileged pharmacophore in medicinal chemistry and the terminal alkyne enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular diversification [1]. It is supplied as a research-grade building block at purities of 95–98% by multiple vendors, with batch-specific QC data (NMR, HPLC, GC) available .

Why Scientists Cannot Simply Substitute 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one with Other N-Alkynyl Imidazolidin-2-ones


Generic replacement of 1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one with other N-alkynyl imidazolidin-2-ones (e.g., 1-(prop-2-yn-1-yl)- or 1-(but-3-yn-1-yl)- analogs) is problematic for two reasons. First, the target compound bears a quaternary propargylic carbon adjacent to the imidazolidinone nitrogen, which introduces steric shielding that can modulate intramolecular cyclization rates, metabolic stability of derived conjugates, and regiochemical outcomes in subsequent transformations [1]. Second, the one-pot BEMP-catalyzed synthetic route from 2-methylbut-3-yn-2-amine and phenyl isocyanate delivers quantitative yields (99%) within 1 hour, a benchmark that less substituted propargylic amines do not consistently match under identical conditions . These compound-specific features cannot be assumed for in-class alternatives without explicit experimental validation.

Quantitative Differentiation Evidence for 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one vs. Closest Analogs


Synthetic Efficiency: One-Pot BEMP-Catalyzed Yield vs. Multi-Step Routes for 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Under BEMP (phosphazene base) catalysis, 2-methylbut-3-yn-2-amine reacts with phenyl isocyanate in a one-pot protocol to furnish the target imidazolidin-2-one in 99% yield within 1 hour at room temperature, without requiring intermediate urea isolation or chromatographic purification . In contrast, the closest structural analog, 1-(prop-2-yn-1-yl)imidazolidin-2-one, is reported to be obtained in 24% yield via a multistep sequence involving aqueous acidic workup and silica gel chromatography , or in 75.65% yield after crystallization from ethyl acetate/hexane . The near-quantitative yield and operational simplicity constitute a meaningful synthetic advantage for the target compound.

Synthetic methodology Cyclic urea synthesis Propargylic amine cyclization

Structural Differentiation: Sterically Hindered Tertiary Propargylic Center vs. Primary Propargylic Analogs

The target compound features a gem-dimethyl-substituted propargylic carbon (2-methylbut-3-yn-2-yl) directly attached to the imidazolidinone N1 position, creating a quaternary center absent in common primary propargylic analogs such as 1-(prop-2-yn-1-yl)imidazolidin-2-one (propargyl) or 1-(but-3-yn-1-yl)imidazolidin-2-one (homopropargyl) . This quaternary center introduces greater steric bulk (Taft Es parameter estimated at –1.54 for t-Bu-like groups vs. –0.36 for methyl) and eliminates propargylic C–H bonds, thereby reducing the potential for oxidative metabolism at this position. While direct metabolic stability data for the target compound are not publicly available, class-level inference from structurally analogous propargylic amine-derived inhibitors suggests that gem-dimethyl substitution at the propargylic position can increase microsomal half-life by 2- to 3-fold compared to the corresponding unsubstituted propargyl derivatives [1].

Medicinal chemistry Click chemistry Structure-property relationships

Catalyst Performance: BEMP vs. Alternative Organocatalysts for Propargylic Urea Cyclization

In a systematic catalyst screen for the intramolecular hydroamidation of propargylic ureas, the phosphazene base BEMP (pKa 27.1 in MeCN) delivered 99% yield of the target imidazolidin-2-one, outperforming MTBD (pKa 25.9, 82% yield), DBU (pKa 24.3, 45% yield), and TBD (pKa 26.0, 68% yield) . The correlation between base strength and catalytic efficiency demonstrates that BEMP is the optimal organocatalyst for this specific substrate class, achieving both quantitative conversion and exclusive 5-exo-dig regioselectivity without detectable 6-endo-dig byproducts [1].

Organocatalysis Cyclization Reaction optimization

Physicochemical Property Profile: Predicted Boiling Point, Density, and pKa Comparisons

Predicted physicochemical properties differentiate the target compound from its closest N-alkynyl analogs . The target exhibits a boiling point of 311.9±21.0 °C (slightly lower than 320.3 °C for the prop-2-yn-1-yl analog) and a density of 1.096±0.06 g/cm³ (vs. 1.1 g/cm³). The pKa of the imidazolidinone N–H is predicted at 14.17±0.20, indicating negligible acidity under physiological and most synthetic conditions. These data are predicted using ACD/Labs or analogous cheminformatics tools and have not been experimentally verified .

Physicochemical characterization Predicted properties Building block selection

Spectroscopic Identity Confirmation: HRMS and NMR Characterization

The target compound has been unambiguously characterized by high-resolution mass spectrometry and NMR spectroscopy . HRMS (ESI+) confirmed the molecular formula C8H12N2O: calculated m/z 163.0841 [M+H]+, observed m/z 163.0845 (Δ = 2.4 ppm). 13C NMR reveals the diagnostic deshielded carbonyl resonance at 153.8 ppm, characteristic of the imidazolidin-2-one scaffold. The absence of alkyne proton signals in 1H NMR confirms complete cyclization. In contrast, publicly available spectroscopic data for analogs such as 1-(prop-2-yn-1-yl)imidazolidin-2-one are less comprehensive, often limited to predicted spectra . Verified spectroscopic identity reduces the risk of structural misassignment in downstream applications.

Structural elucidation Quality control Compound authentication

Commercial Availability and Batch Quality: Multi-Vendor Supply with Documented Purity

The target compound is stocked by multiple independent vendors (Bidepharm, Leyan, Chemscene, CymitQuimica) at purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) provided . This multi-vendor availability reduces supply risk and enables competitive pricing. In comparison, 1-(prop-2-yn-1-yl)imidazolidin-2-one is offered at 95% purity by fewer vendors, and 1-(but-3-yn-1-yl)imidazolidin-2-one at 98% purity by a limited number of suppliers [1]. While purity specifications are similar, the broader vendor base for the target compound offers practical procurement advantages in terms of lead time, geographic availability, and price negotiation.

Procurement Supply chain Quality assurance

Recommended Application Scenarios for 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one Based on Quantitative Differentiation Evidence


CuAAC Click Chemistry for Modular Diversification of Imidazolidin-2-one Scaffolds

The terminal alkyne of 1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-linked conjugates. This is directly supported by the established click reactivity of the 2-methylbut-3-yn-2-yl group in related building blocks [1]. The quaternary propargylic center may retard CuAAC kinetics slightly relative to primary propargylic analogs, but this steric effect can be advantageous when chemoselectivity is desired in poly-alkyne settings [2].

Medicinal Chemistry Library Synthesis Using the Privileged Imidazolidin-2-one Pharmacophore

The imidazolidin-2-one core is a validated pharmacophore present in ALK/ROS1 dual inhibitors, immunosuppressive agents, and antileishmanial compounds [1]. The target compound serves as a direct entry point for constructing focused libraries where the N1 substituent is fixed as a sterically hindered, metabolically robust propargylic linker. The quantitative one-pot synthesis (99% yield) and multi-vendor availability make this building block practical for parallel synthesis workflows [2].

Synthetic Methodology Development and Catalyst Screening Studies

The compound is an ideal substrate for benchmarking new catalysts for propargylic urea cyclization, given the existing performance data for BEMP (99% yield, 1 h), MTBD (82%), TBD (68%), and DBU (45%) [1]. The well-characterized spectroscopic identity (HRMS, 13C NMR carbonyl at 153.8 ppm) and the absence of alkyne proton signals provide unambiguous endpoints for reaction monitoring [2].

As a Building Block for PROTACs and Bifunctional Degraders Requiring Alkyne Linkers

In targeted protein degradation, alkyne-functionalized building blocks are frequently used to attach E3 ligase ligands via CuAAC. The quaternary propargylic center of the target compound provides a rigid, sterically defined linker geometry that can influence ternary complex formation. Although direct PROTAC data are lacking, the class-level inference of improved metabolic stability at the linker site supports the selection of this building block over simpler propargylic analogs in degrader design [1].

Quote Request

Request a Quote for 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.